molecular formula C22H16BrNO2 B3501539 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide

4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide

Cat. No. B3501539
M. Wt: 406.3 g/mol
InChI Key: RWUQZSICSGNBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of naphthamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide exerts its biological effects by binding to specific receptors or enzymes in the body. For example, 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid into inflammatory mediators. Similarly, 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The exact mechanism of action of 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide in neuroprotection is not fully understood, but it is believed to involve the modulation of multiple signaling pathways.
Biochemical and Physiological Effects
4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has been shown to have various biochemical and physiological effects in different experimental models. For example, in a study conducted on rats, 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide was found to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain. In another study, 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide was shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Moreover, 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has been found to have analgesic effects by reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has several advantages for laboratory experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its biological activities. Moreover, 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has been shown to exhibit potent and specific effects in different experimental models, making it a valuable tool for studying various biological processes. However, there are some limitations to using 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide in laboratory experiments. For example, its solubility and stability may vary depending on the experimental conditions, which can affect its potency and efficacy.

Future Directions

There are several future directions for research on 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide. One area of interest is the development of 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide in different disease models, such as Alzheimer's disease and Parkinson's disease. Moreover, the mechanism of action of 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide in neuroprotection needs to be further elucidated to identify potential targets for drug development. Finally, the safety and toxicity of 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide need to be thoroughly evaluated to determine its potential as a therapeutic agent.
Conclusion
4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects through its specific binding to receptors or enzymes in the body. 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has several advantages for laboratory experiments, but there are also some limitations to its use. Future research on 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide should focus on the development of derivatives with improved pharmacological properties, investigation of its potential therapeutic applications in different disease models, and evaluation of its safety and toxicity.

Scientific Research Applications

4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has also been found to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Moreover, 4-bromo-3-methoxy-N-1-naphthyl-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-bromo-3-methoxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO2/c1-26-21-18(13-15-8-3-5-11-17(15)20(21)23)22(25)24-19-12-6-9-14-7-2-4-10-16(14)19/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUQZSICSGNBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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